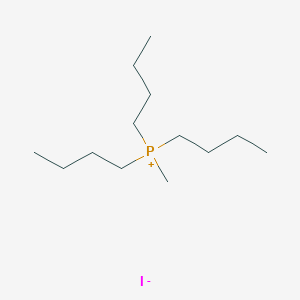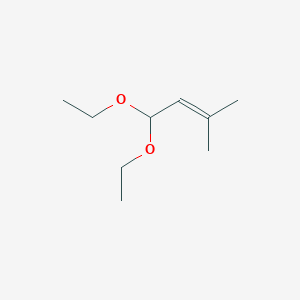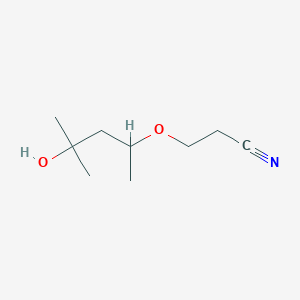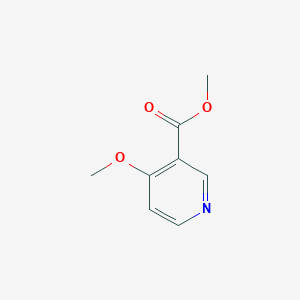
Tributylmethylphosphonium Iodide
Descripción general
Descripción
Tributylmethylphosphonium Iodide is a compound known for its applications in organic synthesis and catalysis . It is characterized by its tributylmethylphosphonium cation and iodide anion .
Molecular Structure Analysis
Tributylmethylphosphonium Iodide has the molecular formula C13H30IP and a molecular weight of 344.26 .Chemical Reactions Analysis
The specific chemical reactions involving Tributylmethylphosphonium Iodide are not clearly mentioned in the available resources .Physical And Chemical Properties Analysis
Tributylmethylphosphonium Iodide appears as a white to light yellow or light red powder or crystal . It has a molecular weight of 344.26 .Aplicaciones Científicas De Investigación
Tributylmethylphosphonium Iodide (TBMP Iodide) is a versatile chemical compound with several applications in scientific research. Below is a comprehensive analysis focusing on six unique applications, each detailed in its own section:
Organic Catalysis
TBMP Iodide serves as an alkyl iodide initiator for organic catalytic activities, particularly in free radical polymerization. This application is crucial for creating polymers with specific properties for various industrial uses .
Iodide Ion Sensing
Nanomaterial-based sensors utilize TBMP Iodide for iodide ion sensing due to its unique properties like high surface area and excellent electrical/optical characteristics, which are significant in biological, food, and environmental fields .
Polymerization Reagents
In biomaterials and biocompatible materials research, TBMP Iodide is used as a polymerization reagent. It acts as an initiator, catalyst, or ligand in the polymerization process .
Photoredox Radical Reactions
The compound has seen advancements in photoredox radical reactions in synthetic chemistry due to its cost-effectiveness, low toxicity, and widespread availability .
Solar Cell Materials
TBMP Iodide is also mentioned in the context of solar cell materials research, indicating its potential role in the development of photovoltaic technologies .
Photocatalytic Decarboxylative Alkylations
It has been used in photocatalytic decarboxylative alkylations mediated by triphenylphosphine and sodium iodide under blue light irradiation, which is a metal-free process important for organic synthesis .
Mecanismo De Acción
Mode of Action
It is likely that the compound interacts with its targets in a manner that is dependent on the specific biochemical context .
Biochemical Pathways
Given its chemical structure, it may interact with a variety of biochemical pathways .
Pharmacokinetics
It is known to be soluble in methanol , which may influence its bioavailability.
Action Environment
The action, efficacy, and stability of Tributylmethylphosphonium Iodide may be influenced by various environmental factors. For instance, it should be stored under inert gas and in a cool, dry place to avoid moisture .
Safety and Hazards
Direcciones Futuras
Iodine clocks, which are fascinating nonlinear chemical systems, have a promising future. The dynamic removal of iodine from these systems by different means can have important consequences for their reaction dynamics, and could be exploited for time-controlled autonomous dissipative self-assembly .
Propiedades
IUPAC Name |
tributyl(methyl)phosphanium;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H30P.HI/c1-5-8-11-14(4,12-9-6-2)13-10-7-3;/h5-13H2,1-4H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLZMYANQLOCZOB-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[P+](C)(CCCC)CCCC.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H30IP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20375025 | |
| Record name | Tributyl(methyl)phosphanium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20375025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tributylmethylphosphonium Iodide | |
CAS RN |
1702-42-7 | |
| Record name | Tributylmethylphosphonium iodide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1702-42-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phosphonium, tributylmethyl-, iodide (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001702427 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1702-42-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41941 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phosphonium, tributylmethyl-, iodide (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tributyl(methyl)phosphanium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20375025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tributylmethylphosphonium Iodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Tributylmethylphosphonium Iodide affect the electrochemical behavior of food dyes like Brilliant Blue FCF?
A1: The addition of Tributylmethylphosphonium Iodide to a solution of Brilliant Blue FCF causes noticeable shifts in its peak potential during differential pulse polarography. [] This effect is particularly pronounced in acidic media, where large negative potential shifts are observed. [] This interaction suggests that Tributylmethylphosphonium Iodide can influence the electrochemical reduction process of Brilliant Blue FCF, likely through electrostatic interactions or changes in the solution properties.
Q2: Can Tributylmethylphosphonium Iodide be used to differentiate between different food dyes?
A2: Yes, the research indicates that Tributylmethylphosphonium Iodide can be a useful tool for distinguishing between certain food dyes. [] While it causes negative potential shifts in the polarograms of Brilliant Blue FCF, Tartrazine, and Yellow 2G, the magnitude and direction of these shifts vary depending on the dye and the pH of the solution. [] For example, Tartrazine exhibits smaller negative shifts in acidic and alkaline conditions compared to intermediate pH values, while Yellow 2G shows large negative shifts in both acidic and alkaline environments. [] Additionally, the peak current, another important parameter in polarography, is affected differently for each dye, further aiding in their identification. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![[3-(Carboxymethyl)-2-oxo-2,3-dihydro-1h-benzimidazol-1-yl]acetic acid](/img/structure/B154488.png)


